molecular formula C12H16N2 B071080 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline CAS No. 182208-61-3

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Cat. No.: B071080
CAS No.: 182208-61-3
M. Wt: 188.27 g/mol
InChI Key: CHIINPDGHUONJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is a complex, polycyclic amine scaffold of significant interest in medicinal chemistry and neuroscience research. This structurally unique compound features a bridged tetracyclic system that serves as a privileged scaffold for the design and synthesis of novel biologically active molecules. Its primary research value lies in its potential as a precursor or core structure for developing ligands targeting central nervous system (CNS) receptors, particularly serotonergic and adrenergic systems. The rigid, three-dimensional conformation of this scaffold allows researchers to explore specific interactions with protein binding sites that are less accessible to flatter, more planar aromatic systems. This makes it an invaluable tool for investigating receptor structure-activity relationships (SAR), understanding neurotransmitter pathways, and developing new therapeutic candidates for neurological disorders. Available for research applications including synthetic chemistry, compound library development, and high-throughput screening campaigns, this high-purity compound is provided exclusively for laboratory investigation.

Properties

IUPAC Name

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIINPDGHUONJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C1CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21535-56-8
Record name 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Precursor Selection and Initial Condensation

The synthesis typically begins with 1-fluoro-2-nitrobenzene and S-amino acids , which undergo nucleophilic aromatic substitution to form a nitro-substituted intermediate. Subsequent reduction of the nitro group using hydrogen gas over palladium catalysts yields the corresponding amine. This primary amine then participates in a cyclocondensation reaction with diketones or ketoesters under acidic conditions (e.g., HCl/EtOH), forming the partially saturated quinoline core.

Key reaction parameters:

  • Temperature: 80–120°C

  • Solvent: Ethanol or toluene

  • Catalysts: p-Toluenesulfonic acid (pTSA)

Pyrazine Ring Formation

The pyrazine moiety is introduced via a Mitsunobu reaction between the quinoline-bound amine and a 1,2-diol precursor. This step requires careful stoichiometric control of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to avoid over-oxidation. Alternative routes employ Ugi-type multi-component reactions with isocyanides and carboxylic acids, achieving annulation in moderate yields (45–60%).

Table 1: Comparison of Traditional Synthesis Steps

StepReactantsConditionsYield (%)Purity (%)
11-Fluoro-2-nitrobenzene + S-amino acidHCl/EtOH, 100°C7892
2Amine + diketonepTSA, toluene, reflux6588
3Mitsunobu reactionDEAD/PPh₃, THF5285

Modern Cycloaddition Approaches

[3+2] Cycloaddition Strategies

Recent methodologies leverage azide-alkyne Huisgen cycloadditions to construct the pyrazinoquinoline system. A pre-functionalized quinoline bearing an alkyne group reacts with an azide derivative under copper(I) catalysis, forming the triazole-linked intermediate. Subsequent hydrogenolysis and ring contraction yield the target compound with improved regioselectivity.

Critical factors:

  • Copper source: CuI vs. CuBr·SMe₂ (latter provides 12% higher yield)

  • Solvent polarity: DMF > DCM due to stabilization of transition state

Photoinduced Electron Transfer Reactions

UV irradiation (254 nm) of N-propargylaniline derivatives in the presence of tin(II) chloride induces a radical-mediated cyclization, forming the pyrazinoquinoline framework in a single step. This method avoids protecting group strategies and achieves 68% yield with 99% regiopurity when using electron-withdrawing substituents on the aniline precursor.

Catalytic Annulation Using Main-Group Metals

Tin(II)-Mediated Cyclization

A breakthrough methodology employs SnCl₂·2H₂O (10 mol%) in dichloroethane (DCE) at 80°C to catalyze the annulation of N-propargylanilines. The reaction proceeds via a tin-coordinated alkyne intermediate, enabling six-membered ring formation with <5% dimerization byproducts.

Mechanistic pathway:

  • Tin activation of alkyne π-system

  • Intramolecular nucleophilic attack by adjacent amine

  • Aromatization via HCl elimination

Indium(III)-Catalyzed Processes

InCl₃ (5 mol%) in acetonitrile facilitates a tandem oxidation-cyclization sequence starting from 2-aminobenzyl alcohols and propargyl amines. The indium catalyst mediates both the oxidation of benzyl alcohol to aldehyde and the subsequent imine formation/cyclization, achieving 73% isolated yield.

Table 2: Metal Catalysis Performance Metrics

CatalystTemp (°C)Time (h)Yield (%)Selectivity (%)
SnCl₂80126895
InCl₃10087392

Optimization Strategies for Industrial Scaling

Continuous Flow Reactor Systems

Replacing batch processes with microfluidic reactors reduces reaction time from 24 hours to 45 minutes for the critical cyclization step. A prototype system using Hastelloy C-276 tubing (0.5 mm ID) maintains precise temperature control (±2°C), enhancing reproducibility.

Solvent Engineering

Ternary solvent mixtures (e.g., H₂O/EtOH/DMSO 4:3:3) improve intermediate solubility while maintaining catalytic activity. This approach increases overall yield by 18% compared to pure ethanol systems.

Analytical Characterization Protocols

Spectroscopic Verification

  • ¹H NMR (400 MHz, CDCl₃): Key signals at δ 3.45 (m, 2H, CH₂N), 4.82 (s, 1H, NH), 7.25–7.89 (m, 4H, aromatic)

  • HRMS : Calculated for C₁₁H₁₃N₃ [M+H]⁺ 188.1184, found 188.1182

Chromatographic Purity Assessment

HPLC method (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves all synthetic intermediates with baseline separation (R > 1.5 for critical pairs).

Applications in Medicinal Chemistry Development

The compound serves as a precursor for Schistosoma mansoni protease inhibitors , with derivatives showing IC₅₀ values ≤50 nM. Structure-activity relationship (SAR) studies indicate that N-alkylation of the pyrazine nitrogen enhances membrane permeability by 3-fold compared to parent structures .

Scientific Research Applications

Antihypertensive Effects

One of the most significant applications of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is its antihypertensive activity. Studies have demonstrated that this compound exhibits a notable reduction in blood pressure in animal models. For instance, when administered orally at doses between 1 to 10 mg/kg to renal hypertonic rats, it produced significant hypotensive effects . This suggests its potential for developing new antihypertensive medications.

Central Nervous System Activity

In addition to its cardiovascular effects, the compound has shown central nervous system (CNS) inhibitory actions. Animal tests indicate that it may possess sedative properties alongside its antihypertensive effects. This dual action could make it a candidate for treating conditions associated with both hypertension and anxiety disorders .

Case Study 1: Synthesis and Characterization

A study published in the Royal Society of Chemistry detailed the synthesis of a series of substituted derivatives of this compound. These derivatives were characterized using various spectroscopic methods and evaluated for their biological activities. The results indicated that certain substitutions enhanced the pharmacological profiles compared to the parent compound .

Case Study 2: Antihypertensive Mechanism

Research conducted on the antihypertensive effects of this compound revealed that it acts on specific pathways related to vascular resistance. The studies utilized renal hypertonic rat models to assess its efficacy and mechanism of action. The findings suggested that it may influence nitric oxide pathways and other vasodilatory mechanisms to exert its blood pressure-lowering effects .

Potential Applications in Drug Development

Given its pharmacological activities, this compound has potential applications in drug development for:

  • Antihypertensive medications : Targeting hypertension through novel mechanisms.
  • CNS agents : Developing sedatives or anxiolytics based on its CNS activity.
  • Pharmaceutical intermediates : Serving as a precursor for synthesizing more complex therapeutic agents.

Mechanism of Action

The mechanism by which 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Structural Differences :

  • Ring System: Pyrazinoquinolines feature a nitrogen-rich pyrazine fused to quinoline, whereas pyrazinoquinoxalines replace quinoline with a quinoxaline (two adjacent nitrogens). This alters electron distribution and binding affinity .
  • Saturation: Partial hydrogenation in pyrazinoquinolines enhances flexibility compared to fully aromatic benzimidazo[1,2-a]quinolines, impacting pharmacokinetics .

Pharmacological Profiles

Mechanistic Insights :

  • 5-HT2C Agonism: Pyrazinoquinoxalines exhibit selective serotonin receptor activity, with 2,3,4,4a-tetrahydro derivatives showing higher affinity than hexahydro analogues .
  • Antitumor Activity: Benzimidazo[1,2-a]quinolines with alkylamino substituents demonstrate enhanced cytotoxicity, likely due to improved membrane permeability .
  • CNS Effects: Pyrazinoquinoline derivatives like compound 69/183 (centpyraquin) show neuroleptic-like effects without anticonvulsant activity, distinguishing them from benzodiazepines .

Biological Activity

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The compound has been synthesized through various methods. One notable approach involves the use of enantiomerically pure substituted amino acids as starting materials, leading to a series of derivatives with yields ranging from 13% to 20% . Another synthesis method reported the formation of optically pure derivatives using a cycloaddition reaction .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor in cancer treatment. Specifically, it has been shown to affect the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell growth and survival . The compound's ability to inhibit PI3K has been linked to enhanced anti-cancer effects when used in combination with other agents such as Bcl-2 inhibitors. This synergistic effect could lead to improved outcomes in cancer therapies .

Antiparasitic Activity

The compound also exhibits significant antiparasitic activity. Derivatives of this compound have been explored for their effectiveness against schistosomiasis. Research indicates that these derivatives can significantly reduce parasite viability and may offer a new avenue for treatment .

Case Studies

Study FocusFindingsReference
Anticancer Activity Inhibition of PI3K pathway leading to reduced cancer cell growth.
Antiparasitic Effects Significant reduction in viability of Schistosoma parasites when treated with derivatives.
Synthesis Techniques Development of efficient synthetic routes yielding optically pure compounds.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in critical signaling pathways. For instance:

  • PI3K Inhibition : The compound inhibits the PI3K pathway which is often dysregulated in cancers. By blocking this pathway, it can induce apoptosis and inhibit tumor growth.
  • Antiparasitic Mechanism : The precise mechanism by which this compound affects parasitic organisms is still under investigation but is believed to involve disruption of metabolic processes essential for parasite survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 2
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.